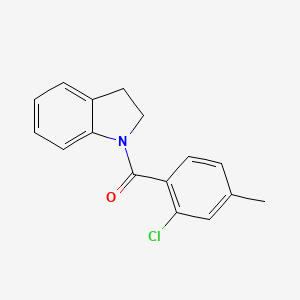

1-(2-chloro-4-methylbenzoyl)indoline

Beschreibung

Eigenschaften

IUPAC Name |

(2-chloro-4-methylphenyl)-(2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c1-11-6-7-13(14(17)10-11)16(19)18-9-8-12-4-2-3-5-15(12)18/h2-7,10H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUISDIONNZDES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2CCC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(2-chloro-4-methylbenzoyl)indoline is highlighted through comparisons with related indoline and benzoyl-containing compounds.

Table 1: Structural and Functional Comparison

Structural and Physicochemical Properties

- Substitution Patterns : The 2-chloro-4-methylbenzoyl group in the target compound provides a balance of electron-withdrawing (Cl) and electron-donating (CH₃) effects, which may enhance binding to hydrophobic pockets in biological targets compared to unsubstituted or singly substituted analogs .

- Synthetic Accessibility : Like similar compounds, it is synthesized via acylation of indoline with 2-chloro-4-methylbenzoyl chloride under basic conditions (e.g., triethylamine in anhydrous solvent) .

Table 2: Pharmacokinetic Comparison

| Property | This compound | (4-Chlorophenyl)(indolin-1-yl)methanone | 1-(3-Bromopropyl)indoline |

|---|---|---|---|

| Molecular Weight (g/mol) | 271.75 | 271.69 | 252.15 |

| Estimated LogP | 3.2 | 2.8 | 2.1 |

| Water Solubility | Low | Low | Moderate |

| Synthetic Yield | 65–75% (anhydrous conditions) | 70–80% | 55–60% |

Q & A

Q. How can the purity and structural integrity of 1-(2-chloro-4-methylbenzoyl)indoline be validated during synthesis?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) to monitor reaction progress and quantify purity, ensuring separation of by-products .

- Confirm structural identity via 1H/13C NMR spectroscopy (e.g., coupling patterns for aromatic protons) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

- Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. Refinement using programs like SHELXL ensures accurate bond lengths and angles .

Q. What spectroscopic methods are suitable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze aromatic protons (6.5–8.5 ppm) and carbonyl groups (~170 ppm in 13C NMR) to confirm substitution patterns .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹) .

- SC-XRD : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to understand solid-state behavior .

Q. What are the key considerations in designing a crystallization protocol for this compound?

Methodological Answer:

- Select solvents with moderate polarity (e.g., ethanol, chloroform) to balance solubility and nucleation rates.

- Use temperature-controlled slow evaporation to grow diffraction-quality crystals .

- Validate lattice parameters and space group consistency (e.g., orthorhombic Pbca for related indoline derivatives) using SHELX refinement .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing by-products?

Methodological Answer:

- Reaction Conditions : Optimize stoichiometry of 2-chloro-4-methylbenzoyl chloride and indoline derivatives under inert atmospheres to prevent hydrolysis .

- Catalysis : Screen Lewis acids (e.g., AlCl₃) or base catalysts (e.g., triethylamine) to enhance acylation efficiency .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials) and adjust reaction time/temperature accordingly .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., halogens, methyl groups) to isolate pharmacophoric features .

- Dose-Response Profiling : Conduct assays across multiple concentrations to identify non-linear effects or off-target interactions .

- Computational Modeling : Perform molecular docking to predict binding modes with biological targets (e.g., enzymes, receptors) and validate with mutagenesis studies .

Q. How can solvent effects influence the crystallization and stability of this compound?

Methodological Answer:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize charge-transfer interactions, while non-polar solvents (e.g., hexane) favor π-π stacking .

- Stability Studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) using HPLC and DSC to identify hygroscopic or thermally labile phases .

Q. What computational methods are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for Cl⁻ displacement reactions at the benzoyl group to predict reaction pathways .

- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states to optimize solvent systems (e.g., DMSO vs. THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.